molecular formula C28H18Cl10 B1669922 Ddt Technical CAS No. 8017-34-3

Ddt Technical

Cat. No. B1669922
CAS RN: 8017-34-3
M. Wt: 709 g/mol
InChI Key: HIZIFSYVXSKXIE-RSJBZBQMSA-N
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Description

Dichlorodiphenyltrichloroethane, commonly known as DDT, is a colorless, tasteless, and almost odorless crystalline chemical compound . It was first synthesized in 1874 by the Austrian chemist Othmar Zeidler . DDT was originally developed as an insecticide and became infamous for its environmental impacts .


Synthesis Analysis

Technical DDT is synthesized by reacting CCl3CHO with chlorobenzene . The technical product contains only 4% DDD .


Molecular Structure Analysis

DDT is an organochloride and its chemical formula is C14H9Cl5 . It is known for decades that the isomeric composition of DDT can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .


Chemical Reactions Analysis

DDT and its degradation products may be transported from one medium to another by sorption, bioaccumulation, dissolution, or volatilization . In sediments, DDT strongly adheres to suspended particles, but once metabolized, DDE, the primary product, is slightly soluble in water .


Physical And Chemical Properties Analysis

DDT is a white amorphous powder that melts over the range of 80–94°C . Under standard conditions, the density of this compound is roughly equal to 1 gram per cubic centimetre .

Scientific Research Applications

Uptake Modeling

DDT and its degradation products have been extensively used in uptake modeling . This involves estimating the uptake levels of DDT and its degradation products by crop-specific models (e.g., root, potato, leafy vegetables, cereal, fruit-tree models) in the root, potato, leaves, fruit, cereal, and water compartments . This method helps researchers estimate the environmental relevant levels of the contaminants .

Environmental Persistence

DDT is known for its persistence in the environment . It accumulates in many living organisms and poses a risk to the environment and human health . This characteristic has made DDT a subject of interest in environmental science research .

Degradation Studies

Significant progress has been made in research on DDT degradation in the environment . Studies focus on the degradation and biodegradation pathways of DDT and its metabolites, particularly in soils . Understanding these processes is crucial for managing DDT contamination .

Remediation Strategies

Various remediation strategies have been developed to remove DDT from soils . These include the addition of chelators, low molecular organic acids, co-solvent washing, and the use of sodium and seaweeds as ameliorant . These strategies aim to accelerate the degradation of DDT .

Disease Control

DDT has been widely used to control mosquito-borne diseases like malaria . Despite its environmental and health effects, DDT is still deployed around the world as a valuable disease-fighting tool .

Bioremediation

Bioremediation technologies have been developed to remove DDT from soils . This involves using living organisms, usually microbes, to degrade the pollutant into less toxic forms . Bioremediation is considered a cost-effective and environmentally friendly method for treating DDT-contaminated soils .

Mechanism of Action

Target of Action

DDT-Technical, commonly known as DDT (Dichlorodiphenyltrichloroethane), primarily targets the voltage-sensitive sodium ion channels in neurons of insects . These channels play a crucial role in the transmission of nerve impulses.

Mode of Action

DDT interacts with its targets by opening the sodium ion channels , causing them to fire spontaneously . This spontaneous firing leads to spasms and eventual death of the insect . In DDT-poisoned axons, the action potential rises as quickly as in normal axons, but it decays very slowly, forming a plateau phase .

Biochemical Pathways

DDT affects several biochemical pathways. It is converted into DDE/DDD, DDMU, DDOH, and DDA via dechlorination, hydroxylation, and carboxylation . These transformations are part of the mineralization pathway for DDT biodegradation, leading to its ultimate conversion into carbon dioxide .

Pharmacokinetics

Ddt is known for its persistence in the environment, with a half-life of up to 30 years . It is also known to bioaccumulate in organisms due to its lipophilic nature .

Result of Action

The molecular and cellular effects of DDT’s action include spontaneous firing of neurons leading to spasms and eventual death in insects . In humans and other non-target organisms, exposure to DDT can cause a wide range of acute and chronic effects including carcinogenesis, estrogenic action, and endocrine disruption .

Action Environment

Environmental factors significantly influence DDT’s action, efficacy, and stability. DDT sorbs to sediments and particulate matter in the aquatic environment due to its low water solubility and high affinity for solids, especially solids with a high organic carbon content . Its persistence and bioaccumulation properties make it resistant to degradation, posing challenges for its remediation .

Safety and Hazards

DDT is a possible human carcinogen according to U.S. and International authorities . Exposure to high doses can cause vomiting, tremors or shakiness, and seizures . DDT is also known to act as an endocrine disruptor .

Future Directions

The hope is that the groundbreaking science now underway on the deep-ocean DDT dumping will ultimately inform how future investigations of other offshore dump sites are conducted . There is also a need for long-term studies to illuminate the full consequences of DDT and other biologically disruptive chemicals to help guide regulations .

properties

IUPAC Name

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIFSYVXSKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001046
Record name 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ddt Technical

CAS RN

8017-34-3
Record name DDT technical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is DDT Technical and how does it differ from other forms of DDT?

A1: DDT Technical is a mixture of different isomers of the organochlorine insecticide, dichlorodiphenyltrichloroethane. It primarily consists of p,p'-DDT (approximately 85%), with smaller amounts of o,p'-DDT and o,o'-DDT isomers. [] This mixture arises from the synthesis process and distinguishes it from formulations intended for specific applications, which may have varying compositions and additional ingredients.

Q2: How does DDT exert its insecticidal effects and what are the downstream consequences?

A2: DDT acts on the nervous system of insects. [] It interferes with the sodium channels in neurons, preventing them from closing properly. [] This disruption leads to repeated nerve impulses, causing hyperexcitation, paralysis, and ultimately death of the insect. []

Q3: What is known about the environmental fate and persistence of DDT?

A3: DDT is highly persistent in the environment and can accumulate in the food chain. [, ] Its breakdown is slow, resulting in the formation of metabolites like DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). [, ] DDE is of particular concern due to its ability to cause eggshell thinning in sensitive bird species, impacting their reproductive success. []

Q4: Are there analytical methods available to determine the presence and concentration of DDT in various matrices?

A4: Yes, gas chromatography (GC) is commonly employed for the detection and quantification of DDT and its metabolites. [, ] A collaborative study established a GC method using flame ionization detection to determine p,p'-DDT in technical products and formulations. [] This method, involving an OV-210 column and 2,2'-Dinitrobiphenyl as an internal standard, demonstrated good reproducibility and was adopted by AOAC as a CIPAC-AOAC method. []

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